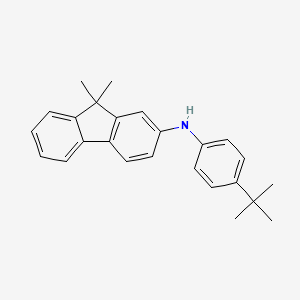
N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a tert-butyl group and a phenyl group attached, which could influence its properties .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl bromide in the presence of a base . The fluorene core could be synthesized through various methods including biaryl coupling or cyclization reactions .Molecular Structure Analysis
The molecular structure would likely be influenced by the bulky tert-butyl group and the aromatic fluorene and phenyl groups. These groups could cause the molecule to have a complex 3D structure .Chemical Reactions Analysis
The tert-butyl group is known to be quite inert, but can be oxidized to form tert-butyl hydroperoxide . The fluorene core, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, tert-butyl groups are known to increase hydrophobicity, and the presence of aromatic rings could lead to pi-pi stacking interactions .Aplicaciones Científicas De Investigación
Sensing Applications
- Selective Sensing of Picric Acid, Fe3+, and l-Arginine : A study has synthesized compounds related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, demonstrating their use as fluorescent sensors. They effectively detect picric acid, Fe3+ ions, and the amino acid arginine, showing high sensitivity and low detection limits (Han et al., 2020).
Biological Activity
- Antinociceptive and Antimicrobial Activities : Compounds structurally related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine have been synthesized and tested for antinociceptive and antimicrobial activities (Siutkina et al., 2019).
Electroluminescent Devices
Hole Transport Materials in OLEDs : Research on compounds similar to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine has shown their potential as efficient hole transport materials for green organic light-emitting diodes (OLEDs). These compounds exhibit good photophysical properties and thermal stability (Wu et al., 2017).
Organic Light-Emitting Diodes : Another study synthesized full hydrocarbons based on fluorene and carbazole moieties, showing potential for use in organic light-emitting diodes. These compounds, which are structurally related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, displayed high efficiencies and stability in OLEDs (Ye et al., 2010).
Electron-Blocking Materials in OLEDs : Research introducing compounds similar to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine as electron-blocking materials in OLEDs showed that they can improve charge balance and extend device lifetime (Hu et al., 2020).
Asymmetric Synthesis of Amines
- Versatile Intermediates for Asymmetric Amine Synthesis : N-tert-Butanesulfinyl imines, structurally related to the compound , have been found to be versatile intermediates in the asymmetric synthesis of amines. These imines activate nucleophiles and can be used to synthesize a wide range of enantioenriched amines (Ellman et al., 2002).
Fluorescence Probes
- Fluorescence Probes for Solvation Dynamics : N-substituted 2-amino-9,9-dialkylfluorenes, related to the compound , have been synthesized and proposed as candidates for fluorescence probes in studying femtosecond solvation dynamics (Saroja et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-9,9-dimethylfluoren-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-24(2,3)17-10-12-18(13-11-17)26-19-14-15-21-20-8-6-7-9-22(20)25(4,5)23(21)16-19/h6-16,26H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQMRCDIJQSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
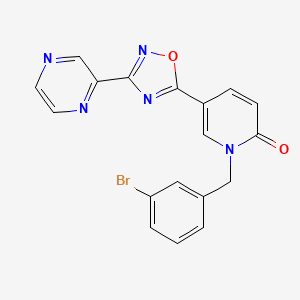
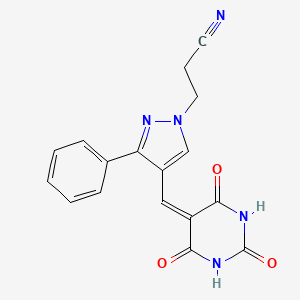
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
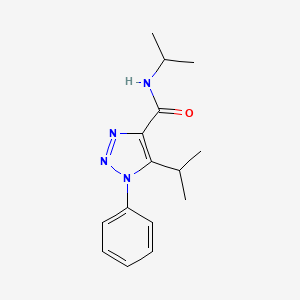
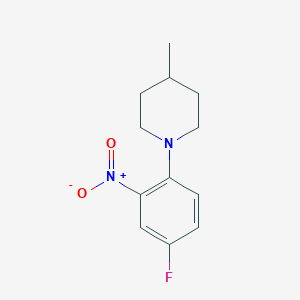
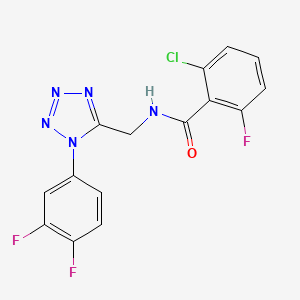
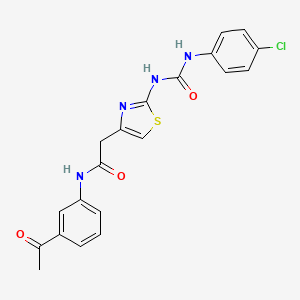
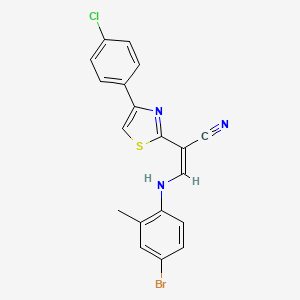
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)